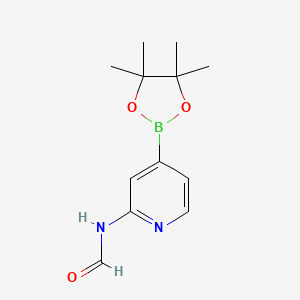
2-(Formamido)pyridine-4-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Formamido)pyridine-4-boronic acid pinacol ester (2FPBA) is a boronate ester that has been used in a variety of scientific research applications. It is a versatile reagent that has been used in a variety of organic synthesis methods and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(Formamido)pyridine-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of enzyme-catalyzed reactions, and the synthesis of pharmaceuticals. It has also been used in the preparation of bioactive compounds and in the development of new materials. In addition, it has been used in the study of protein-ligand interactions and in the development of new drug delivery systems.
Mecanismo De Acción
2-(Formamido)pyridine-4-boronic acid pinacol ester is known to interact with proteins and other enzymes in the body, which is how it exerts its biochemical and physiological effects. The mechanism of action of 2-(Formamido)pyridine-4-boronic acid pinacol ester is thought to involve the binding of the boronate ester to the target protein or enzyme, which then triggers a conformational change in the protein or enzyme. This conformational change then leads to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
2-(Formamido)pyridine-4-boronic acid pinacol ester has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the activation of enzymes, and the modulation of gene expression. It has also been shown to have an anti-inflammatory effect and to have an effect on the metabolism of carbohydrates and lipids. In addition, it has been found to have an effect on the immune system and to have an effect on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in lab experiments has several advantages. It is a relatively inexpensive reagent and is easy to synthesize. It is also stable and can be stored for long periods of time. Additionally, it has a wide range of biochemical and physiological effects and can be used in a variety of research applications.
However, there are some limitations to the use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in lab experiments. It is not a very soluble compound, which can make it difficult to use in certain experiments. Additionally, it can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
The potential applications of 2-(Formamido)pyridine-4-boronic acid pinacol ester are still being explored, and there are many potential future directions for research. One potential future direction is the development of new drug delivery systems using 2-(Formamido)pyridine-4-boronic acid pinacol ester. Additionally, more research could be done on the biochemical and physiological effects of 2-(Formamido)pyridine-4-boronic acid pinacol ester and the mechanisms by which it exerts its effects. Additionally, more research could be done on the synthesis of 2-(Formamido)pyridine-4-boronic acid pinacol ester and the development of new synthesis methods. Finally, further research could be done on the use of 2-(Formamido)pyridine-4-boronic acid pinacol ester in the synthesis of organic compounds and the development of new materials.
Métodos De Síntesis
2-(Formamido)pyridine-4-boronic acid pinacol ester is most commonly synthesized through a reaction between 2-formamidopyridine and 4-boronic acid pinacol ester. This reaction is usually carried out in anhydrous conditions and is known to produce a high yield of the desired product. Other methods of synthesis have also been developed, such as the one-pot synthesis of 2-(Formamido)pyridine-4-boronic acid pinacol ester from 4-boronic acid pinacol ester and 4-formamidopyridine, which has been found to have a higher yield than the two-step reaction.
Propiedades
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-6-14-10(7-9)15-8-16/h5-8H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTSJQSHGVNACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6'-Dimethyl-[2,2']bipyridinyl; 97%](/img/structure/B6337728.png)


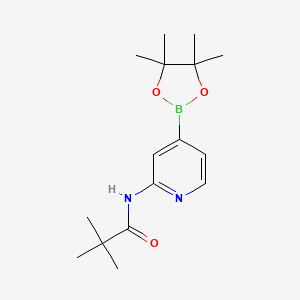
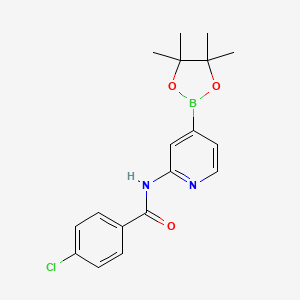

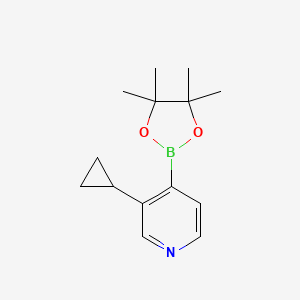




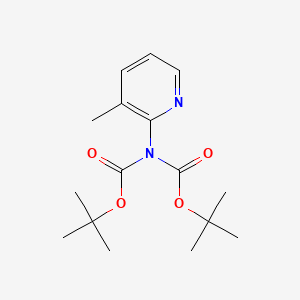
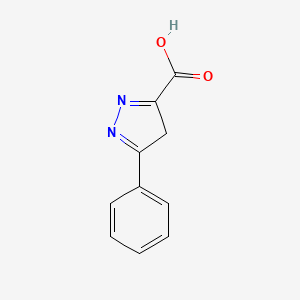
![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)